8-Chlorotheophylline-d6
Description
Contextualization of Theophylline (B1681296) and its Derivatives in Academic Inquiry
Theophylline, a naturally occurring methylxanthine compound, and its synthetic derivatives have long been subjects of extensive academic research. farmaciajournal.comresearchgate.net The pharmacological profile of theophylline, which includes effects like bronchodilation, has spurred investigations into its mechanisms of action and potential therapeutic applications. farmaciajournal.com Researchers have synthesized numerous theophylline derivatives to enhance its pharmacological properties and explore structure-activity relationships. farmaciajournal.comfrontiersin.orgrsc.org These studies often involve modifying the theophylline scaffold at various positions to modulate its biological activity. farmaciajournal.comfrontiersin.org
Significance of Stable Isotope Labeling in Chemical and Biological Research
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This method is indispensable for tracing and studying a wide array of biological and chemical processes at the molecular level. studysmarter.co.ukwikipedia.org Unlike radioactive isotopes, stable isotopes are not radioactive, making them safe for long-term studies. studysmarter.co.uk The change in mass allows researchers to track the fate of labeled molecules through complex systems using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com
The replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H), can lead to a significant kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This phenomenon is a valuable tool for elucidating reaction mechanisms. symeres.comresearchgate.net By observing whether the presence of deuterium slows down a reaction, researchers can infer whether a carbon-hydrogen bond is broken in the rate-determining step of that reaction. nih.gov Deuterium labeling studies serve as effective probes to distinguish between multiple potential mechanistic pathways in a chemical reaction. researchgate.net
Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in conjunction with mass spectrometry. clearsynth.comresearchgate.net An ideal internal standard co-elutes with the analyte but has a distinct molecular mass, allowing for accurate quantification. researchgate.net Because deuterated standards have very similar chemical and physical properties to their non-labeled counterparts, they can compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of analytical methods. clearsynth.comresearchgate.net This is crucial for applications such as drug metabolism studies and the validation of new analytical procedures. studysmarter.co.ukclearsynth.com
Stable isotope labeling is a cornerstone of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.govtandfonline.com By introducing a deuterium-labeled substrate into a biological system, researchers can trace the path of the label as it is incorporated into various metabolites. symeres.comnih.gov This allows for the unambiguous tracking of atoms through complex and compartmentalized metabolic networks. nih.gov This technique, often referred to as stable isotope-resolved metabolomics (SIRM), is instrumental in discovering new metabolic pathways and understanding the flux of metabolites through known pathways. nih.govtandfonline.com
Applications in Quantitative Analysis and Analytical Method Development
Specific Research Relevance of 8-Chlorotheophylline-d6
This compound is the deuterium-labeled form of 8-Chlorotheophylline (B119741). medchemexpress.com In this specific isotopologue, the hydrogen atoms on the two methyl groups of the theophylline structure are replaced with deuterium. nih.gov Its primary role in research is as an internal standard for the quantitative analysis of 8-Chlorotheophylline and related compounds. The six deuterium atoms give it a molecular weight distinct from the unlabeled compound (220.6 g/mol for the d6 version versus 214.61 g/mol for the unlabeled version), which is ideal for mass spectrometry-based detection. nih.govaxios-research.com This allows for accurate quantification in analytical method development and quality control applications during the production of Theophylline.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGNEOBDRVTHA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of Deuterated Purine Derivatives
Historical Context of Deuterated Compound Synthesis
The synthesis of deuterated organic compounds has a rich history, evolving from early methods that often required harsh reaction conditions and offered limited selectivity. Historically, the introduction of deuterium (B1214612) into molecules was frequently achieved through multistep synthetic sequences. nih.gov These classical approaches often involved the use of deuterated reagents to reduce or dehalogenate precursor molecules. For instance, the catalytic dehalogenation of a halogenated precursor using deuterium gas (D2) or the reduction of carbonyls and other functional groups with deuterated reducing agents like sodium borodeuteride (NaBD4) were common strategies. nih.gov
For purine (B94841) derivatives, early methods often relied on the acid-base chemistry of the purine ring itself. The C8-proton of the purine core is known to be acidic and can undergo exchange with deuterium from a deuterated solvent, such as D2O, often at elevated temperatures. nih.gov However, these high-temperature methods posed significant limitations, particularly for complex and thermally sensitive molecules. nih.gov The quest for milder and more selective deuteration methods has been a driving force in the field, leading to the development of the advanced catalytic systems in use today.
Contemporary Synthetic Strategies for 8-Chlorotheophylline-d6
Modern synthetic chemistry offers a sophisticated toolkit for the preparation of deuterated compounds like this compound. These strategies provide greater control over the position and level of deuterium incorporation, often under milder conditions than their historical counterparts. The chemical name for this compound is 8-Chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione. alentris.orgcleanchemlab.com
Deuteration via Isotope-Containing Precursors
One of the most direct and effective methods for synthesizing specifically labeled compounds is to build the molecule from precursors that already contain the desired isotope. In the context of this compound, this would involve using a deuterated form of a key building block.
For instance, the synthesis of many purine derivatives starts from simpler nitrogen-containing heterocycles or acyclic precursors. By utilizing starting materials where specific methyl groups or other positions are already deuterated, the isotopic label is carried through the synthetic sequence to the final product. An example is the use of [15N]-formamide for the synthesis of [15N]-labelled purines, which could be adapted for deuterium labeling by using deuterated precursors. royalsocietypublishing.org This "bottom-up" approach ensures that the deuterium atoms are located precisely where intended in the final molecular structure.
Table 1: Synthesis of Isotopically Labeled Purines from Labeled Precursors
| Labeled Precursor | Target Molecule | Isotopic Label | Reference |
|---|---|---|---|
| [15N]-Formamide | 6-amino-9H-[15N5]-purine (Adenine) | 15N | royalsocietypublishing.org |
| [15N5]-Adenine | 1,7-dihydro-6H-[15N4]-purine-6-one (Hypoxanthine) | 15N | royalsocietypublishing.org |
Hydrogen/Deuterium Exchange (HDE) Reactions
Hydrogen/Deuterium Exchange (HDE) reactions represent a powerful and atom-economical approach to deuteration. nih.gov In these reactions, C-H bonds in the target molecule are directly replaced with C-D bonds by exchanging with a deuterium source, typically a deuterated solvent like D2O or deuterium gas (D2). nih.govnih.gov This method can often be applied in the later stages of a synthesis, which is a significant advantage. researchgate.net
Metal-Catalyzed HDE Approaches
Transition metal catalysts have revolutionized HDE reactions, enabling deuteration under mild conditions with high efficiency and selectivity. snnu.edu.cn Various metals, including palladium (Pd), platinum (Pt), iridium (Ir), and ruthenium (Ru), have been shown to effectively catalyze the exchange of hydrogen for deuterium in heterocyclic compounds. nih.govnih.govacs.org
Ruthenium nanoparticles (RuNPs) have emerged as particularly effective catalysts for the deuteration of purine derivatives. nih.govresearchgate.net These catalysts can facilitate the regioselective incorporation of deuterium into complex molecules under mild conditions, using D2 gas as the isotopic source. nih.gov For example, RuNp@PVP (ruthenium nanoparticles embedded in a polyvinylpyrrolidone (B124986) polymer matrix) has been used to label purine derivatives at positions alpha to a nitrogen atom with high isotopic enrichment. nih.gov
Iridium-based catalysts are also highly effective for the deuteration of N-heterocycles. acs.org For instance, an air-stable iridium complex, [IrCl(COD)(IMes)], in the presence of H2 and a base in methanol-d4, has been used to deuterate a variety of nitrogen-containing heterocycles with high site selectivity. acs.org
Table 2: Metal-Catalyzed Hydrogen/Deuterium Exchange (HDE) Research Findings
| Catalyst | Substrate Type | Deuterium Source | Key Finding | Reference |
|---|---|---|---|---|
| Ruthenium Nanoparticles (RuNp@PVP) | Purine derivatives | D2 gas in D2O | High deuterium uptake at positions alpha to nitrogen atoms under mild conditions (55 °C, 2 bar D2). | nih.govresearchgate.net |
| Palladium on Carbon (Pd/C) | Nucleosides | D2O | Base-selective H-D exchange reaction in nucleosides. | nih.gov |
| Iridium Complex ([IrCl(COD)(IMes)]) | N-Heterocycles | Methanol-d4 with H2 | Highly site-selective deuteration of various pharmaceuticals. | acs.org |
Acid/Base-Assisted Exchange Mechanisms
The inherent acidity or basicity of certain positions in a molecule can be exploited to facilitate HDE reactions. For purine derivatives, the C8-proton is notably acidic and can be exchanged for deuterium in the presence of a deuterated acid or base. nih.gov Theophylline (B1681296) and its derivatives, being xanthines, possess both acidic and basic properties. core.ac.uk The nitrogen at position 9 can accept a proton, while the hydrogen at position 7 can be donated. core.ac.uk This ampholytic nature can be leveraged in acid/base-assisted deuteration.
These exchange reactions are often carried out in a deuterated solvent like D2O, and the rate of exchange can be influenced by pH. nih.govspectroscopyonline.comnih.gov While this method can be effective, it may require elevated temperatures to achieve significant deuterium incorporation, which can be a limitation for sensitive substrates. nih.gov
Regioselective Deuteration Techniques
Achieving regioselectivity—the ability to introduce deuterium at a specific position in a molecule—is a critical aspect of synthesizing isotopically labeled compounds. researchgate.net Contemporary catalytic methods have made significant strides in this area.
For purine derivatives, metal-catalyzed HDE reactions often exhibit predictable regioselectivity. For example, ruthenium nanoparticle-catalyzed reactions have been shown to selectively label the purine core. nih.govresearchgate.net Similarly, a method using THF-d8 as the deuterium source and a radical mediator has been developed for the regioselective deuteration of pyrimidine (B1678525) and purine nuclei. thieme-connect.com This iodine-deuterium exchange reaction is applicable to both pyrimidine and purine nucleosides, offering high deuterium incorporation efficiency. thieme-connect.com
Furthermore, directing groups on the substrate molecule can be used to guide the metal catalyst to a specific C-H bond, thereby ensuring deuteration occurs at the desired location. The choice of catalyst and reaction conditions can also be tuned to favor deuteration at one position over another. acs.org
Isotopic Labeling Optimization and Efficiency in Synthesis
The synthesis of deuterated purine derivatives, such as this compound, involves sophisticated isotopic labeling techniques aimed at maximizing deuterium incorporation and ensuring high purity. A predominant method for achieving this is through hydrogen-isotope exchange (HIE) reactions. nih.gov Optimization of these reactions is critical for efficiency and achieving high levels of isotopic enrichment.
Research into the labeling of purine derivatives has identified ruthenium nanoparticles, often embedded in a polymer matrix like PVP (RuNp@PVP), as a highly effective catalyst for HIE. nih.govresearchgate.net The efficiency of the labeling process is influenced by several key parameters that can be optimized. For instance, using a 5 mol% catalyst concentration with deuterium gas (D₂) at a pressure of 2 bar and D₂O as the solvent at a temperature of 55°C has proven effective for labeling the purine core. nih.govresearchgate.net These conditions facilitate isotope incorporation at each available position alpha to a nitrogen atom, leading to high deuterium uptake. nih.govresearchgate.net
Further optimization strategies include the use of continuous flow systems, which can generate high-purity deuterium gas from the electrolysis of heavy water (D₂O), streamlining the deuteration process. thalesnano.com The choice of solvent is also crucial and is often dictated by the solubility of the specific purine derivative being synthesized. researchgate.net The robustness of the HIE method is demonstrated by its effectiveness over a wide pH range, allowing for the successful labeling of complex purine-based molecules. researchgate.net For many purine derivatives, the exchange takes place exclusively at specific positions, such as the C8 position in the purine ring. researchgate.net
The goal of this optimization is to achieve high isotopic purity, which is crucial for applications such as their use as internal standards in mass spectrometry-based quantitative analyses. thalesnano.comrsc.org Efficient methods ensure that a high percentage of the hydrogen atoms are replaced with deuterium, for example, achieving isotopic purities of 94% or higher. rsc.org
Characterization of Synthetic Products in Deuterated Analogues
This compound is chemically identified as 8-Chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione. cleanchemlab.comsynzeal.com A comprehensive Certificate of Analysis, which guarantees reliability and regulatory compliance, typically accompanies the synthesized product. ansto.gov.aucleanchemlab.comcleanchemlab.com
Key analytical methods for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a fundamental technique for confirming the structural integrity of the molecule and identifying the positions of the labeled atoms. rsc.org Both ¹H-NMR and ¹³C-NMR are utilized. ansto.gov.auqu.edu.iq In ¹H-NMR of a deuterated compound, the replacement of hydrogen with deuterium leads to the disappearance or significant reduction of signals at the corresponding chemical shifts, confirming successful labeling. studymind.co.uk Deuterium NMR (²H-NMR) can also be performed to directly observe the deuterium nuclei. ansto.gov.au For this compound, NMR analysis confirms that the compound conforms to its expected structure. cleanchemlab.com
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the chemical purity of the synthesized compound. sielc.com A reversed-phase (RP) HPLC method can be used to separate 8-Chlorotheophylline (B119741) from any impurities or starting materials. sielc.comjapsonline.com Optimized HPLC methods, for instance using a SymmetryShield RP8 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, ensure accurate purity determination. ceu.es The method's capability to separate the target compound from potential degradation products is also validated. ceu.es
The combination of these techniques provides a complete profile of the synthetic deuterated analogue, ensuring it meets the high standards required for its intended research applications. rsc.organsto.gov.au
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 8-Chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione | cleanchemlab.comsynzeal.com |
| CAS Number | 1346598-95-5 | cleanchemlab.com |
| Molecular Formula | C₇HD₆ClN₄O₂ | synzeal.com |
| Molecular Weight | 220.6 g/mol | synzeal.comnih.gov |
| Monoisotopic Mass | 220.0634136 Da | nih.gov |
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Parameter | Result | Source |
| ¹H-NMR | Structural Conformance | Conforms to structure | cleanchemlab.com |
| Mass Spectrometry | Structural Conformance | Conforms to structure | cleanchemlab.com |
| Chromatographic Purity | Purity by HPLC | >90% | cleanchemlab.com |
Analytical Research Methodologies Utilizing 8 Chlorotheophylline D6
Role as an Internal Standard in Quantitative Analytical Chemistry
8-Chlorotheophylline-d6, with its chemical name 8-Chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione, is frequently employed as an internal standard in a variety of analytical techniques. An internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. By comparing the signal of the analyte to the signal of the internal standard, quantitative analysis can be performed with high precision, correcting for any loss of analyte during sample preparation or injection. The stable isotope-labeled nature of this compound makes it an ideal internal standard, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio in mass spectrometry.
Development and Validation of Analytical Methods
The development and validation of robust analytical methods are crucial for accurate quantification in pharmaceutical and clinical research. This compound plays a significant role in this process, particularly in methods designed to measure theophylline (B1681296) and related compounds. Method validation ensures that an analytical procedure is suitable for its intended purpose, encompassing parameters like linearity, precision, accuracy, and specificity. ceu.es
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. In LC-MS/MS applications, this compound is used as an internal standard for the quantification of various analytes. For instance, it has been utilized in methods for determining the concentration of drugs and their metabolites in biological matrices such as plasma. researchgate.netgoogle.com The use of a deuterated internal standard like this compound is preferred in LC-MS/MS because it closely mimics the chromatographic behavior and ionization efficiency of the analyte, leading to more accurate and precise results. researchgate.net
A study detailing the simultaneous determination of promethazine (B1679618) and its metabolites in plasma employed a deuterated internal standard to ensure accurate quantification. researchgate.net Similarly, LC-MS/MS methods have been developed for the analysis of other compounds where a suitable internal standard is essential for reliable results. japsonline.com
Table 1: Application of this compound in LC-MS/MS
| Analyte | Matrix | Internal Standard | Purpose |
|---|---|---|---|
| Theophylline | Serum/Plasma | This compound | Therapeutic Drug Monitoring |
| Promethazine and metabolites | Plasma | Deuterated promethazine (PMZ-d6) | Pharmacokinetic studies |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Accuracy and Precision in Quantification Studies
The addition of this compound as an internal standard significantly enhances the accuracy and precision of quantitative analytical methods. Accuracy refers to the closeness of a measured value to a standard or known value, while precision refers to the closeness of two or more measurements to each other. By compensating for variations in sample extraction, injection volume, and instrument response, the internal standard ensures that the calculated concentration of the analyte is both accurate and reproducible. ceu.es
Spectroscopic Investigations of Deuterated Compounds
Spectroscopic techniques are fundamental in elucidating the structure and properties of chemical compounds. For deuterated compounds like this compound, spectroscopic analysis provides confirmation of the isotopic labeling and structural integrity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. japsonline.comjapsonline.com For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the molecular structure and the specific positions of the deuterium (B1214612) atoms. nih.gov The absence of signals from the deuterated methyl groups in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, provides definitive evidence of successful deuteration. researchgate.net
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Feature | Information Provided |
|---|---|---|
| ¹H NMR | Absence of methyl proton signals | Confirms deuteration of methyl groups |
| ¹³C NMR | Altered signals for deuterated carbons | Confirms position of isotopic labeling |
| Mass Spec | Molecular ion peak at m/z 220.6 | Confirms the mass of the deuterated compound |
The structural elucidation of impurities and related substances often relies on a combination of chromatographic and spectroscopic methods, including NMR and mass spectrometry. japsonline.comjapsonline.com
Deuterium NMR (²H NMR) in Molecular Information
Deuterium Nuclear Magnetic Resonance (²H NMR) is a specialized NMR technique that focuses on the deuterium nucleus. wikipedia.org Unlike proton NMR (¹H NMR), which detects the spin-1/2 hydrogen-1 nucleus, ²H NMR detects the spin-1 deuterium nucleus. This difference in nuclear spin is fundamental to the unique applications of ²H NMR. For a deuterated compound like this compound, a strong peak will be observed in the ²H NMR spectrum, confirming the successful incorporation of deuterium, while the corresponding signals will be absent in a ¹H NMR spectrum. wikipedia.orgmagritek.com
The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is generally lower. wikipedia.orghuji.ac.il However, its utility in structure verification and determining the degree of deuteration is unparalleled. sigmaaldrich.com For highly deuterated compounds, where residual proton signals in ¹H NMR are very weak, ²H NMR becomes an essential alternative for analysis. sigmaaldrich.com In solid-state NMR, ²H NMR spectra are particularly informative due to the small quadrupole moment of deuterium compared to other quadrupolar nuclei. wikipedia.org This allows for the study of molecular orientation and dynamics in ordered systems. wikipedia.org
Key Properties of Deuterium NMR
| Property | Description |
|---|---|
| Spin | 1 |
| Natural Abundance | 0.016% wikipedia.org |
| Sensitivity | Low at natural abundance, but medium when enriched huji.ac.il |
| Chemical Shift Range | Similar to ¹H NMR (approx. 13 ppm) huji.ac.il |
| Resolution | Generally lower than ¹H NMR, with broader signals magritek.com |
| Primary Use | Verification of deuteration, structural analysis of highly deuterated compounds wikipedia.orgsigmaaldrich.com |
Applications in Natural Abundance Deuterium 2D NMR
Two-dimensional (2D) NMR techniques have been developed to overcome the challenges of analyzing complex, overcrowded deuterium spectra, particularly at natural abundance. acs.orgrsc.org Techniques such as Q-COSY (Quadrupole-Correlated Spectroscopy) and Q-resolved spectroscopy are employed to correlate the components of quadrupolar doublets in the deuterium spectra. rsc.org This allows for the assignment of signals based on their chemical shifts, which would otherwise be difficult in a one-dimensional spectrum. acs.orgrsc.org
These 2D NMR experiments are especially valuable for studying chiral molecules in oriented media, such as polypeptide liquid crystals. acs.orgnih.gov By analyzing the natural abundance deuterium NMR spectra of enantiomers in a chiral solvent, it is possible to determine the enantiomeric composition of chiral compounds. nih.govrsc.org This analytical strategy has shown high potential for routine determination of enantiomeric excesses. nih.gov
Mass Spectrometry (MS) for Isotopic Detection and Fragmentation Analysis
Mass spectrometry is a fundamental technique for the analysis of deuterated compounds like this compound. It allows for the determination of isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. nih.govresearchgate.net The molecular weight of this compound is 220.64 g/mol , which is higher than its non-deuterated counterpart (214.609 g/mol ) due to the six deuterium atoms. nih.gov
Mass Spectrometric Properties of 8-Chlorotheophylline (B119741) and its d6-Isotopologue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
|---|---|---|---|
| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.609 | 214.025753 spectrabase.com |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for analyzing the vibrational modes of molecules. The substitution of hydrogen with deuterium in this compound leads to noticeable shifts in the IR absorption bands. This is because the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. The heavier deuterium atom results in lower frequency vibrations for C-D bonds compared to C-H bonds.
Studies on related xanthine (B1682287) derivatives, such as theobromine (B1682246) and other methylated xanthines, have demonstrated the utility of IR spectroscopy in this class of compounds. dntb.gov.uaaip.orgcdnsciencepub.com In these studies, deuteration helps in the assignment of specific vibrational modes, such as N-H (or N-D) deformations and carbonyl stretching vibrations. cdnsciencepub.com For example, bands that disappear or shift upon deuteration can be confidently assigned to vibrations involving the exchangeable protons. cdnsciencepub.com Two-dimensional IR (2D IR) spectroscopy can further reveal couplings between different vibrational modes, providing a deeper understanding of the molecular structure and dynamics. aip.orgresearchgate.net
Methodological Advancements in Isotope Ratio Mass Spectrometry (IRMS) for Deuterated Samples
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and precise technique for measuring the relative abundances of isotopes. wikipedia.org For deuterated samples, IRMS is used to determine the D/H ratio with high accuracy. nih.gov The methodology typically involves the quantitative conversion of the hydrogen in the organic compound into hydrogen gas (H₂). nih.goviaea.org
This conversion is often achieved through high-temperature conversion (pyrolysis) at temperatures exceeding 1400°C. nih.gov The resulting H₂ gas, along with HD, is then introduced into the mass spectrometer. A magnetic sector analyzer separates the ions based on their mass-to-charge ratio, allowing for the precise measurement of the ion currents corresponding to H₂⁺ (m/z 2) and HD⁺ (m/z 3). wikipedia.orgiaea.org This technique is sensitive enough to measure even small variations in isotopic abundances.
Compound-Specific Isotopic Analysis (CSIA) in Research
Compound-Specific Isotopic Analysis (CSIA) is a powerful analytical tool that combines chromatography with isotope ratio mass spectrometry to determine the isotopic composition of individual compounds within a complex mixture. siremlab.com This is typically achieved using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or liquid chromatography-isotope ratio mass spectrometry (LC-IRMS). siremlab.com
In CSIA, the components of a mixture are first separated by the chromatographic system. siremlab.com Each separated compound is then converted into a simple gas (e.g., H₂ for deuterium analysis), and its isotopic ratio is measured by the IRMS. siremlab.com This approach provides information that is not available from bulk isotopic analysis. For instance, CSIA can be used to trace the origin of organic molecules, study metabolic pathways, and investigate reaction mechanisms by observing the kinetic isotope effects. siremlab.comnasa.gov The ability to perform position-specific isotope analysis using techniques like density functional theory (DFT) further enhances the utility of CSIA in detailed chemical investigations. acs.org
Mechanistic and Metabolic Research Applications of 8 Chlorotheophylline D6
Elucidation of Metabolic Pathways using Stable Isotope Tracers
Stable isotope labeling is a powerful technique used in drug metabolism studies to trace the fate of a drug molecule in a biological system. 8-Chlorotheophylline-d6, a deuterated analog of 8-chlorotheophylline (B119741), serves as an invaluable tool in this regard. medchemexpress.com The incorporation of deuterium (B1214612) atoms (d6) into the methyl groups of the theophylline (B1681296) structure allows researchers to distinguish the compound and its metabolites from their naturally occurring, non-labeled counterparts using mass spectrometry. nih.gov This distinction is crucial for accurately identifying and quantifying the biotransformation products of 8-chlorotheophylline.
Tracer Experiments in Biological Systems (Non-Human)
In non-human biological systems, this compound is utilized as an internal standard in pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to the parent compound, 8-chlorotheophylline, ensuring it behaves similarly within the biological matrix. wikipedia.org However, its increased mass due to the deuterium labels allows for its distinct detection. nih.gov This enables researchers to trace the distribution, metabolism, and excretion of the drug with high precision. For instance, in studies involving the administration of a drug that is a salt of 8-chlorotheophylline, the deuterated form can be used to track the fate of the 8-chlorotheophylline moiety specifically.
Analysis of Biotransformation Products
The use of this compound facilitates the identification of metabolic products. When a mixture of the deuterated and non-deuterated compound is administered, the resulting metabolites will appear as doublets in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms. This "isotope signature" provides a clear indication of which peaks in a complex chromatogram are derived from the drug of interest. This approach is instrumental in identifying novel or unexpected metabolites that might otherwise be missed. For example, studies on related xanthine (B1682287) compounds have shown that metabolism can involve N-demethylation and oxidation. The use of a deuterated tracer like this compound would unequivocally confirm the origin of such metabolites.
Isotope Exchange Reactions in Biological Systems
In biological systems, deuterated compounds can undergo isotope exchange reactions where a deuterium atom is swapped for a protium (B1232500) atom from the surrounding environment, which is predominantly water. nih.gov These exchanges can occur through various chemical mechanisms, such as keto-enol tautomerization, or can be catalyzed by enzymes. nih.gov
The stability of the deuterium label depends on its position within the molecule. Deuterium atoms attached to carbon are generally stable, but those attached to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to a carbonyl group can be more susceptible to exchange. nih.gov In the case of this compound, the deuterium atoms are on methyl groups attached to nitrogen atoms. While generally stable, there is a potential for label loss over time in a biological system. nih.gov Understanding the extent and rate of any potential 2H label loss is crucial for the accurate interpretation of metabolic studies that rely on the label as a tracer. acs.orgismrm.org
Applications in Pre-clinical Research Models for Pathway Analysis
The primary application of this compound is in pre-clinical research as a tool for metabolic pathway analysis. mdpi.comnih.gov Stable isotope-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com
By administering a mixture of the deuterated (this compound) and non-deuterated (8-Chlorotheophylline) compound to a preclinical model, researchers can use mass spectrometry to simultaneously track the parent drug and its metabolites. metsol.com The distinct mass difference allows for clear identification and quantification of each species. This approach helps to:
Elucidate metabolic pathways: By identifying the structures of metabolites containing the deuterium label, researchers can map the biotransformation routes of the parent drug. acs.org
Quantify metabolite formation: The relative amounts of deuterated and non-deuterated metabolites can reveal the quantitative importance of different pathways.
Investigate drug-drug interactions: Labeled compounds can be used to study how co-administered drugs affect the metabolism of the drug of interest. symeres.com
Support toxicogenomic studies: Stable isotopes can help link specific metabolic pathways to the generation of reactive metabolites that may cause toxicity, by correlating gene expression changes with the metabolic processing of the labeled versus unlabeled compound. acs.orgnih.gov
Specifically, this compound serves as an ideal internal standard for the quantitative analysis of 8-Chlorotheophylline in biological samples during pharmacokinetic studies. researchgate.net
Theoretical and Computational Studies on Deuterated Purine Analogues
Quantum Chemical Calculations for Isotopic Effects
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the isotopic effects in deuterated compounds. nih.gov These calculations can accurately model the electronic structure and potential energy surfaces of molecules, allowing for the quantification of changes upon isotopic substitution.
In the context of 8-Chlorotheophylline-d6, where the six hydrogen atoms of the two methyl groups are replaced by deuterium (B1214612), quantum chemical calculations can predict the kinetic isotope effect (KIE). The KIE is a measure of how the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes. For enzymatic reactions involving C-H bond cleavage, deuteration typically leads to a decrease in the reaction rate. nih.gov
Table 1: Hypothetical Calculated Kinetic Isotope Effects (KIE) for the Metabolism of this compound
| Metabolic Reaction | Computational Method | Calculated kH/kD | Predicted Effect on Metabolism |
| N-demethylation (at N1) | DFT (B3LYP/6-31G) | 3.2 | Slower metabolism at N1-methyl |
| N-demethylation (at N3) | DFT (B3LYP/6-31G) | 3.1 | Slower metabolism at N3-methyl |
| C8-Oxidation | DFT (B3LYP/6-31G*) | 1.0 | No significant change |
Modeling of Molecular Vibrations and Energy Levels
The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This phenomenon can be accurately modeled using computational methods. nih.govresearchgate.net The analysis of these vibrational shifts provides valuable information about the molecular structure and bonding.
For this compound, the most significant changes in the vibrational spectrum are expected for the stretching and bending modes of the methyl groups. These shifts can be calculated using harmonic frequency analysis within DFT. nih.gov The lower zero-point energy of the C-D bond compared to the C-H bond is a direct consequence of these altered vibrational frequencies and is a key factor contributing to the kinetic isotope effect. irb.hr
Table 2: Predicted Vibrational Frequency Shifts in this compound Compared to its Non-deuterated Analog
| Vibrational Mode | Non-deuterated (cm⁻¹) (Calculated) | Deuterated (d6) (Calculated) | Predicted Shift (cm⁻¹) |
| Methyl C-H Stretch (sym) | 2950 | 2140 | -810 |
| Methyl C-H Stretch (asym) | 3020 | 2230 | -790 |
| Methyl C-H Bend (sym) | 1380 | 1050 | -330 |
| Methyl C-H Bend (asym) | 1460 | 1080 | -380 |
| Purine (B94841) Ring C=O Stretch | 1710 | 1709 | -1 |
| Purine Ring C-N Stretch | 1280 | 1278 | -2 |
This table contains representative theoretical values based on DFT calculations for similar molecules, illustrating the expected trend upon deuteration.
Computational Approaches for Reaction Mechanisms and Isotopic Incorporation
Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions, including the synthesis of isotopically labeled compounds. mdpi.com For the preparation of this compound, the introduction of deuterium at the methyl groups can be achieved by using deuterated precursors in the synthesis.
Theoretical models can be used to study the reaction pathways for the methylation of a xanthine (B1682287) precursor with a deuterated methylating agent. These studies can help optimize reaction conditions and understand the factors controlling the efficiency of isotopic incorporation. mdpi.comscienceopen.com For instance, computational analysis can shed light on the transition state structures and activation energies for the N-alkylation steps in the synthesis of the purine ring system. mdpi.com
Analysis of Structural and Energetic Characteristics Post-Deuteration
Computational studies on related deuterated xanthine derivatives, such as caffeine (B1668208), have shown that deuteration can influence intermolecular interactions and binding affinities. irb.hr For instance, the substitution of hydrogen with deuterium can alter the lipophilicity and hydrogen bonding capabilities of a molecule, which in turn can affect its interaction with biological targets like receptors and enzymes. irb.hr A computational study on deuterated caffeine suggested that each deuterated N-methyl group could enhance receptor affinity by approximately -0.1 kcal/mol. irb.hr
Table 3: Hypothetical Structural and Energetic Changes in this compound
| Property | 8-Chlorotheophylline (B119741) | This compound (Predicted) | Change upon Deuteration |
| C-H Bond Length (Methyl) | 1.09 Å | - | - |
| C-D Bond Length (Methyl) | - | 1.085 Å | -0.005 Å |
| Ground State Energy | E₀ | E₀ - ΔZPE | Lowered |
| Binding Affinity Change (ΔΔG) | - | ~ -0.2 kcal/mol (estimated) | Enhanced Affinity |
This table provides theoretical estimations based on known principles and data from analogous compounds.
Molecular Dynamics Simulations and Isotopic Composition
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into how deuteration affects its conformational flexibility, solvation properties, and interactions with its environment.
MD simulations can be particularly useful in understanding how the isotopic composition influences the aggregation behavior of molecules in solution. nih.gov By using appropriate force fields that account for the properties of deuterated species, it is possible to model the influence of deuteration on the structure and dynamics of molecular clusters. nih.govacs.org These simulations, often combined with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide a detailed picture of protein-ligand interactions at an atomic level. iaanalysis.com
Emerging Research Avenues and Future Directions for 8 Chlorotheophylline D6
Development of Novel Deuterium (B1214612) Labeling Techniques
The synthesis of deuterated compounds is fundamental to their application. Historically, methods for deuterium incorporation included acid- or base-catalyzed exchange of enolizable protons. unam.mx Modern research focuses on developing more efficient, selective, and sustainable methodologies. unam.mxuni-lj.si Advances in catalysis, including the use of recyclable and immobilized biocatalysts and precious metal catalysts (e.g., Iridium, Palladium), offer pathways to create deuterium-labeled compounds with high precision under mild conditions. uni-lj.si These techniques are moving away from "make-use-dispose" approaches toward more sustainable and cost-effective production. uni-lj.si
For a molecule like 8-Chlorotheophylline-d6, where deuterium atoms are placed on the methyl groups, these novel techniques could offer more efficient synthetic routes compared to traditional methods. nih.gov The development of catalysts that can selectively deuterate specific positions on complex heterocyclic scaffolds like the xanthine (B1682287) core is an active area of research. hmdb.ca Such advancements could lower the cost of production and increase the availability of a wider range of specifically labeled standards.
Exploration of Unanticipated Isotope Effects in Complex Systems
The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to isotope effects. unam.mx The most well-known is the primary kinetic isotope effect (KIE), where the greater mass of deuterium results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. portico.org This leads to a higher energy requirement to break a C-D bond, which can significantly slow down reactions where this bond cleavage is the rate-determining step. unam.mxportico.org This effect is exploited in medicinal chemistry to slow the metabolic breakdown of drugs by cytochrome P450 enzymes. portico.orgnih.gov
For this compound, the deuteration of its two methyl groups could theoretically influence its metabolic stability if those positions are sites of metabolic attack. medchemexpress.com Beyond the KIE, researchers are increasingly interested in more subtle, secondary isotope effects that can influence non-covalent interactions, polarity, and molecular volume due to the shorter C-D bond length. scispace.com Another phenomenon is the chromatographic deuterium effect (CDE), where deuterated compounds may elute at different retention times than their hydrogenated counterparts in reverse-phase chromatography, which can complicate analysis if not properly understood and managed. scispace.comacs.org
| Reaction Type | Typical kH/kD Value | Implication |
|---|---|---|
| Cytochrome P450 Oxidation | 2 - 10 | Slower metabolism of the deuterated compound. portico.org |
| Radical Substitution | ~4.8 | Significant rate reduction in reactions involving radical intermediates. unam.mx |
| Enzymatic Dehydrogenation | 3 - 8 | Can be used to probe enzyme mechanisms. scispace.com |
| Solvolysis (secondary β-effect) | 1.1 - 1.4 | Subtle effects from deuterium not directly involved in bond breaking. cdnsciencepub.com |
Advanced Applications in Untargeted Metabolomics Research
Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample. mdpi.com Stable isotope labeling is a powerful tool in this field for identifying novel compounds and elucidating metabolic pathways. nih.gov While this compound serves as an internal standard to ensure accurate quantification in such studies, the techniques themselves represent a major research direction for deuterated compounds. clearsynth.comnih.gov
Global metabolome labeling involves introducing a universally labeled nutrient, such as deuterium oxide (D₂O or heavy water), into a biological system. nih.govfrontiersin.org As organisms grow and metabolize, deuterium is incorporated throughout their metabolome. nih.gov By comparing the mass spectra of metabolites from labeled and unlabeled samples, researchers can distinguish between endogenous compounds and those derived from external sources (e.g., food intake). frontiersin.org This approach allows for the confident identification of newly synthesized metabolites by observing characteristic mass shifts and unique isotopologue distributions. nih.govfrontiersin.org A recent study successfully used D₂O to intrinsically label metabolites in vegetables to trace their absorption and create biological signatures of food consumption in humans. frontiersin.org
In tracer-based labeling, a specific, isotopically labeled precursor molecule is introduced to a system to trace its metabolic fate through specific pathways. nih.govacs.orgdoi.org This method is highly effective for mapping metabolic networks and identifying downstream metabolites of a particular compound. nih.govdoi.org For example, using ¹³C-labeled phenylalanine allows for the untargeted detection of all metabolites derived from this amino acid. acs.org Similarly, dual-isotope labeling strategies, such as using a mix of two different deuterated versions of the same precursor, can create unique mass spectral signatures that enable robust detection of derived metabolites with high confidence, even in complex lipidomics studies. doi.orgchromatographyonline.com These tracer experiments rely on high-quality quantitative data, reinforcing the need for reliable internal standards like this compound for analytes of interest. nih.gov
Global Metabolome Labeling Experiments
Integration with Multi-Omics Approaches
Modern biological research increasingly relies on the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of a biological system. nih.govresearchgate.net This multi-omics approach can reveal how genetic variations influence protein expression, which in turn alters metabolic pathways, ultimately affecting health and disease. nih.govmedrxiv.org
Addressing Research Gaps in Deuterated Compound Research
Despite significant progress, several research gaps remain in the field of deuterated compounds. A more profound understanding of the mechanisms behind the chromatographic deuterium effect (CDE) is needed to optimize analytical methods and prevent data misinterpretation. acs.org While the KIE is well-studied, more research into secondary isotope effects on protein binding, solubility, and non-covalent interactions could reveal new ways to fine-tune molecular properties. nih.govscispace.com
Furthermore, the potential for hydrogen/deuterium (H/D) exchange to occur in the ion source of a mass spectrometer can be a source of analytical variability and requires further characterization and mitigation strategies. scispace.com From a practical standpoint, the development of greener, more cost-effective, and scalable synthetic routes for producing deuterated compounds remains a high priority to support their expanding use in research and medicine. uni-lj.si Finally, as untargeted metabolomics and multi-omics studies become more common, there is a need to expand the library of available deuterated standards to cover a wider range of the metabolome, ensuring accurate quantification across diverse chemical classes.
Q & A
Q. What systematic review frameworks are effective for synthesizing heterogeneous data on this compound applications?
- Methodological Answer : Follow PRISMA guidelines for literature screening and data extraction. Use tools like Covidence for collaborative review. Meta-regression can explore sources of heterogeneity (e.g., instrumentation, sample preparation). Prioritize studies with detailed method sections and raw data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
